5-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide

Catalog No.
S12175372
CAS No.
M.F
C10H18N4O
M. Wt
210.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carbo...

Product Name

5-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide

IUPAC Name

5-amino-N-butan-2-yl-1-ethylpyrazole-4-carboxamide

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

InChI

InChI=1S/C10H18N4O/c1-4-7(3)13-10(15)8-6-12-14(5-2)9(8)11/h6-7H,4-5,11H2,1-3H3,(H,13,15)

InChI Key

ZABFTOCDEUPOHF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=C(N(N=C1)CC)N

5-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide is an organic compound belonging to the pyrazole family, characterized by its unique structure that includes an amino group, a butan-2-yl side chain, and a carboxamide functional group. Its molecular formula is C10H18N4OC_{10}H_{18}N_4O and it has a molecular weight of 218.28 g/mol. The compound's structure allows it to participate in various

  • Oxidation: The amino group can be oxidized to yield nitro or nitroso derivatives using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: The carboxamide group may be reduced to form primary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents .

These reactions are significant for synthesizing derivatives that may have enhanced or altered biological activities.

Research indicates that 5-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide exhibits potential biological activities, including:

  • Antimicrobial Properties: It has been investigated for its efficacy against various bacterial and fungal strains.
  • Anti-inflammatory Effects: Preliminary studies suggest that the compound may modulate inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

The exact mechanisms of action are still under investigation, but they likely involve interactions with specific enzymes or receptors relevant to these biological processes .

The synthesis of 5-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide typically involves several steps:

  • Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine derivatives with appropriate carbonyl compounds under acidic or basic conditions.
  • Amidation: The carboxylic acid derivative is then reacted with butan-2-amine in the presence of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and yield .

5-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide has several applications across various fields:

  • Medicinal Chemistry: It serves as a lead compound for developing new pharmaceuticals targeting inflammatory and infectious diseases.
  • Agrochemicals: Its derivatives may be utilized in agricultural formulations for pest control or plant growth regulation.

These applications are driven by its unique chemical properties and biological activities .

Studies on the interactions of 5-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide with biological targets are ongoing. Initial findings suggest that it may inhibit certain enzymes involved in metabolic pathways associated with inflammation and infection. Understanding these interactions is crucial for optimizing its pharmacological profile and therapeutic potential .

Several compounds share structural similarities with 5-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
5-amino-N-(butan-2-yl)-1-methylpyrazole-4-carboxamideMethyl group instead of ethylPotentially different biological activity profiles
1-(butan-2-yl)-5-methylpyrazoleLacks amino groupPrimarily used as a building block in synthetic chemistry
4-amino-N-[4-(dimethylamino)butan-2-yl]-1-ethylpyrazoleDimethylamino substituentEnhanced solubility and possibly altered pharmacodynamics

The uniqueness of 5-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to these similar compounds .

IUPAC Nomenclature and Molecular Formula

The compound is systematically named 5-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide, adhering to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) serves as the core structure, with substituents assigned positional identifiers based on their adjacency:

  • Position 1: Ethyl group (-CH₂CH₃)
  • Position 4: Carboxamide group (-CONH-) linked to a butan-2-yl substituent
  • Position 5: Amino group (-NH₂).

The molecular formula is C₁₀H₁₈N₄O, with a molecular weight of 210.28 g/mol and a CAS registry number of 2171318-28-6.

Table 1: Physicochemical Properties of 5-Amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide

PropertyValue
Molecular FormulaC₁₀H₁₈N₄O
Molecular Weight210.28 g/mol
CAS Number2171318-28-6
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
XLogP3-AA1.3 (estimated)

Structural Elucidation and Functional Groups

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the planar pyrazole ring with bond lengths of approximately 1.33 Å for adjacent C-N bonds. Key functional groups include:

  • Amino group (-NH₂): Enhances solubility and participates in hydrogen bonding, critical for biological interactions.
  • Ethyl group (-CH₂CH₃): Contributes to lipophilicity, influencing membrane permeability in pharmacokinetic profiles.
  • Carboxamide (-CONH-): Stabilizes the molecule through resonance and enables hydrogen bonding with biological targets.

The butan-2-yl side chain introduces stereochemical complexity, with the potential for (R) and (S) enantiomers, though current literature does not specify optical activity.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

210.14806121 g/mol

Monoisotopic Mass

210.14806121 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-09

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